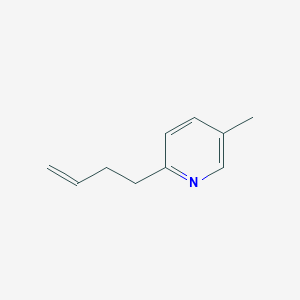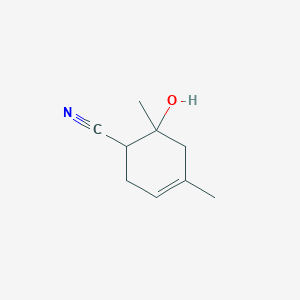
6-Hydroxy-4,6-dimethylcyclohex-3-ene-1-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Hydroxy-4,6-dimethylcyclohex-3-ene-1-carbonitrile is an organic compound with the molecular formula C9H13NO It is a derivative of cyclohexene, featuring hydroxyl and nitrile functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-4,6-dimethylcyclohex-3-ene-1-carbonitrile typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of 4,6-dimethylcyclohex-3-enone with hydroxylamine hydrochloride to form the oxime, followed by dehydration to yield the nitrile compound. The reaction conditions often include the use of a base such as sodium hydroxide and an organic solvent like ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as distillation and crystallization may also be employed.
Analyse Chemischer Reaktionen
Types of Reactions
6-Hydroxy-4,6-dimethylcyclohex-3-ene-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide for converting the hydroxyl group to a halide.
Major Products Formed
Oxidation: Formation of 6-oxo-4,6-dimethylcyclohex-3-ene-1-carbonitrile.
Reduction: Formation of 6-amino-4,6-dimethylcyclohex-3-ene-1-carbonitrile.
Substitution: Formation of 6-chloro-4,6-dimethylcyclohex-3-ene-1-carbonitrile.
Wissenschaftliche Forschungsanwendungen
6-Hydroxy-4,6-dimethylcyclohex-3-ene-1-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical products, such as polymers and resins.
Wirkmechanismus
The mechanism of action of 6-Hydroxy-4,6-dimethylcyclohex-3-ene-1-carbonitrile involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can affect the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Hydroxy-4,4-dimethylcyclohex-3-ene-1-carbonitrile
- 6-Hydroxy-4,6-dimethylcyclohex-3-ene-1-sulfonic acid
- 3-Hydroxy-2-((6-hydroxy-4,4-dimethyl-2-oxocyclohex-1-enyl)-2-thienylmethyl)-5,5-dimethylcyclohex-2-en-1-one
Uniqueness
6-Hydroxy-4,6-dimethylcyclohex-3-ene-1-carbonitrile is unique due to its specific combination of functional groups and its structural configuration. This uniqueness allows it to participate in a variety of chemical reactions and exhibit distinct biological activities compared to its similar compounds.
Eigenschaften
Molekularformel |
C9H13NO |
|---|---|
Molekulargewicht |
151.21 g/mol |
IUPAC-Name |
6-hydroxy-4,6-dimethylcyclohex-3-ene-1-carbonitrile |
InChI |
InChI=1S/C9H13NO/c1-7-3-4-8(6-10)9(2,11)5-7/h3,8,11H,4-5H2,1-2H3 |
InChI-Schlüssel |
DSFOGAJAJTZCOQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CCC(C(C1)(C)O)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


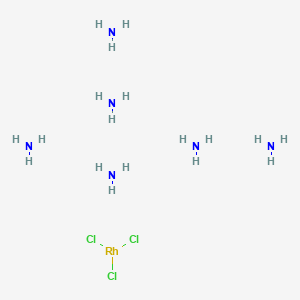
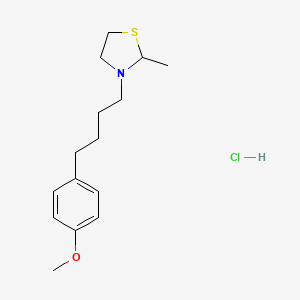

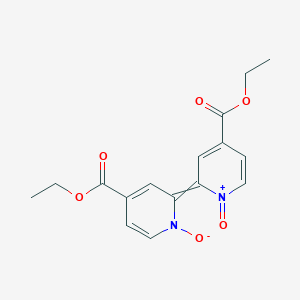

![(1R,5S,6R,7R)-3-azatricyclo[3.3.1.03,7]nonane-6-carbonitrile](/img/structure/B13817504.png)
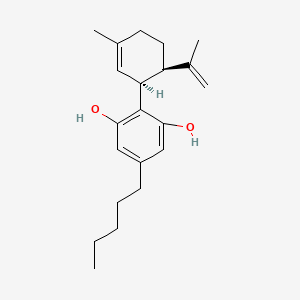
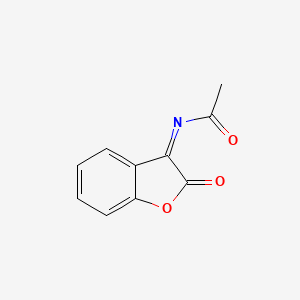
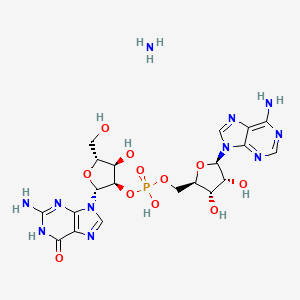
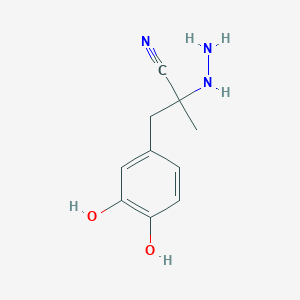
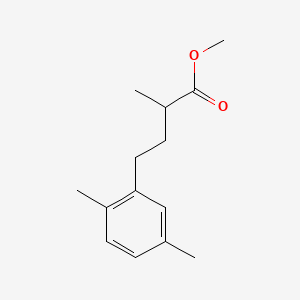
![Acetamide,N,N'-1,2-phenylenebis[2-[(2-methylpropyl) amino]-](/img/structure/B13817534.png)
